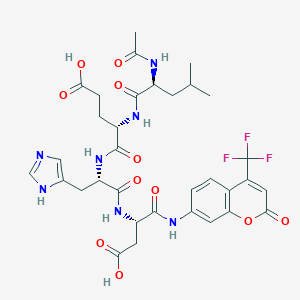

Ac-LEHD-AFC

Übersicht

Beschreibung

Ac-LEHD-AFC (Trifluoressigsäuresalz) ist ein fluorogenes Substrat, das von Caspase-4, Caspase-5 und Caspase-9 gespalten werden kann . Diese Verbindung wird zur Quantifizierung der Caspase-Aktivität durch fluoreszierende Detektion von freiem 7-Amino-4-trifluormethylcumarin verwendet, das bei 400 nm angeregt wird und bei 505 nm emittiert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ac-LEHD-AFC beinhaltet die Kupplung von N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-L-α-asparagin mit 7-Amino-4-trifluormethylcumarin. Die Reaktion findet typischerweise in Gegenwart von Kupplungsmitteln und unter kontrollierten Bedingungen statt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit (≥95 %) und Stabilität der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ac-LEHD-AFC wird hauptsächlich hydrolysiert, wenn es von Caspase-Enzymen gespalten wird. Diese Reaktion setzt 7-Amino-4-trifluormethylcumarin frei, das durch Fluoreszenz detektiert werden kann .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert die Anwesenheit von Caspase-4-, Caspase-5- oder Caspase-9-Enzymen. Die Reaktionsbedingungen umfassen ein geeignetes Puffersystem, um den pH-Wert und die Temperatur optimal für die Enzymaktivität zu halten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch Hydrolyse von this compound gebildet wird, ist 7-Amino-4-trifluormethylcumarin .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ac-LEHD-AFC has the molecular formula and a molecular weight of approximately 765 g/mol (without the trifluoroacetate salt) and 879 g/mol (including the salt) . The peptide sequence "LEHD" is recognized by caspase-9, which cleaves the bond between aspartic acid and the fluorogenic group, releasing free 7-amino-4-trifluoromethylcoumarin (AFC). The liberated AFC exhibits fluorescence, allowing researchers to measure caspase activity by quantifying the emitted light intensity .

Research Applications

This compound is primarily utilized in various research settings aimed at understanding apoptosis and related processes. Its applications include:

- Caspase Activity Measurement : this compound serves as a substrate for measuring caspase-9 activity in cell lysates. This is crucial for studies investigating apoptotic pathways in different cell types .

- Cell Death Studies : Researchers use this compound to assess the role of caspases in programmed cell death, particularly in response to various stimuli such as oxidative stress or cytotoxic compounds .

- Drug Development : The compound is valuable in pharmacological studies aimed at identifying potential therapeutic agents that modulate apoptosis through caspase activation .

- Biochemical Assays : this compound is employed in biochemical assays to evaluate the efficacy of drugs that target apoptotic pathways, providing insights into their mechanisms of action .

Case Studies and Experimental Findings

Several studies have highlighted the utility of this compound in apoptosis research:

- Study on TNF-Induced Apoptosis : In a study examining tumor necrosis factor (TNF)-induced apoptosis, researchers measured caspase-9 activity using this compound. The results indicated significant activation of caspase-9, correlating with cell death .

- Caspase Inhibition Studies : Another study utilized this compound to investigate the effects of specific caspase inhibitors on apoptosis. The findings demonstrated that inhibition of caspase-9 led to reduced cleavage of this compound, confirming its role in apoptotic signaling .

Comparison with Other Caspase Substrates

This compound stands out among other fluorogenic substrates due to its specificity for caspase-9. Below is a comparison with other substrates:

| Compound Name | Specificity | Fluorescent Product | Unique Features |

|---|---|---|---|

| Acetyl-Leu-Glu-His-Asp-AMC | Caspase 3 | 7-Amino-4-methylcoumarin | More specific for caspase 3; different fluorophore |

| Acetyl-Asp-Glu-Val-Asp-AMC | Caspases 3 & 7 | 7-Amino-4-methylcoumarin | Broad specificity; used for multiple caspases |

| Acetyl-Ile-Glu-Thr-Asp-AMC | Caspase 8 | 7-Amino-4-methylcoumarin | Specific for initiator caspases |

| Acetyl-Leu-Glu-His-Asp-AFC | Caspase 9 | 7-Amino-4-trifluoromethylcoumarin | High specificity and robust fluorescent signal |

Wirkmechanismus

The mechanism of action of Ac-LEHD-AFC involves its cleavage by caspase enzymes. Upon cleavage, the compound releases 7-amino-4-trifluoromethylcoumarin, which emits fluorescence. This fluorescence can be measured to quantify caspase activity . The molecular targets of this compound are caspase-4, caspase-5, and caspase-9, which play crucial roles in the apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Ac-DEVD-AFC

- Ac-VEID-AFC

- Ac-IETD-AFC

Einzigartigkeit: Ac-LEHD-AFC ist aufgrund seiner Spezifität für Caspase-4, Caspase-5 und Caspase-9 einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der Aktivität dieser bestimmten Caspasen in verschiedenen biologischen Prozessen .

Biologische Aktivität

Ac-LEHD-AFC (Ac-Leu-Glu-His-Asp-AFC) is a fluorogenic substrate specifically designed for the measurement of caspase-9 activity. This compound plays a crucial role in apoptosis research by providing a means to quantitatively assess the enzymatic activity of caspase-9, an essential protease involved in the apoptotic pathway. This article reviews the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound is characterized by its ability to emit fluorescence upon cleavage by caspase-9. The substrate consists of a peptide sequence that mimics the natural substrates of caspase-9, allowing for specific detection and quantification of its activity. The fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released upon cleavage, which can be quantified using fluorescence spectrophotometry.

| Property | Details |

|---|---|

| Alternative Name | Caspase-9 substrate (fluorogenic) |

| CAS Number | 210345-03-2 |

| Molecular Weight | 765.7 g/mol |

| Purity | ≥96% (HPLC) |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | 400 nm |

| Emission Wavelength | 505 nm |

Biological Activity and Applications

This compound is predominantly used in assays to measure caspase-9 activity, which is implicated in various biological processes including apoptosis, inflammation, and cancer progression. The substrate's specificity for caspase-9 makes it a valuable tool in both fundamental research and drug discovery.

Key Applications:

- Quantification of Apoptosis: this compound allows researchers to quantify apoptotic cell death by measuring caspase-9 activity in response to various stimuli.

- Drug Screening: The substrate can be utilized in high-throughput screening assays to identify compounds that modulate caspase activity, aiding in the development of therapeutic agents targeting apoptotic pathways.

- Mechanistic Studies: It facilitates studies on the mechanisms of apoptosis by providing insights into how different factors influence caspase activation.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

-

Caspase Activation Studies:

A study demonstrated that processed wild-type caspase-9 exhibited significantly higher proteolytic activity compared to its unprocessed form when measured using this compound. Specifically, processed caspase-9 showed an increase in activity by up to 71-fold in the presence of the apoptosome compared to its absence . -

Comparative Analysis:

In experiments comparing various caspase variants, it was found that the proteolytic activity of different caspase-9 mutants could be effectively distinguished using this compound as a substrate. For instance, certain mutants displayed only 5% of the activity seen with wild-type caspase-9, underscoring the substrate's sensitivity . -

Therapeutic Implications:

Research involving this compound has also provided insights into potential therapeutic interventions for diseases characterized by dysregulated apoptosis, such as cancer. By modulating caspase activity through targeted compounds, researchers aim to restore normal apoptotic processes .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULKIXRFKRCRHD-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38F3N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.